![molecular formula C17H21N5OS B5777554 N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B5777554.png)
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. MPPT is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and other physiological processes. N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, yielding high purity and yield. It has also been shown to exhibit potent activity in animal models, making it a promising candidate for further research. However, there are also some limitations to the use of N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in laboratory experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, its potential therapeutic applications have not been fully explored, which could limit its usefulness in certain areas of research.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additional studies are needed to determine its mechanism of action and efficacy in animal models. Finally, further research is needed to explore the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in other areas, such as neurodegenerative diseases and psychiatric disorders.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylphenylhydrazine with 2-pyrimidinyl isothiocyanate in the presence of a base. The resulting product is then treated with piperazine to yield the final compound. The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been optimized to yield high purity and yield, making it suitable for laboratory experiments.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exhibited potent anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study found that N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exhibited anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-13-4-5-15(23-2)14(12-13)20-17(24)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUILCRYOXPPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
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